molecular formula C17H18F3NO6S B2939617 N-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)-2-(trifluoromethoxy)benzenesulfonamide CAS No. 1705683-50-6

N-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)-2-(trifluoromethoxy)benzenesulfonamide

Cat. No.: B2939617
CAS No.: 1705683-50-6
M. Wt: 421.39
InChI Key: WEKCKIOCRGFOHR-UHFFFAOYSA-N
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Description

N-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)-2-(trifluoromethoxy)benzenesulfonamide is a synthetic benzenesulfonamide derivative designed for biochemical research. This compound is of significant interest in medicinal chemistry and pharmacology screening due to its structural features, which are common in molecules with bioactive properties. The benzenesulfonamide group is a privileged pharmacophore known to confer activity against a wide range of biological targets. Sulfonamide derivatives are extensively investigated for their potential as enzyme inhibitors and are known to exhibit diverse pharmacological activities in research models, including antimicrobial, anti-carbonic anhydrase, and antitumor properties . The 3,4-dimethoxyphenethylamine moiety, a key structural component, is a well-known building block in psychoactive compounds and is frequently utilized in neuroscience research to study neurotransmitter analogues and their receptor interactions . The incorporation of a sulfonamide group with this amine backbone creates a hybrid structure suitable for exploring structure-activity relationships (SAR) and developing novel probe molecules. The trifluoromethoxy substituent on the benzene ring is a common strategy in drug design to enhance metabolic stability and modulate lipophilicity and membrane permeability. This compound is provided for research purposes to investigate its potential mechanisms of action, physicochemical properties, and interactions with biological systems in vitro. It is intended for use by qualified researchers in laboratory settings only. This product is For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-2-(trifluoromethoxy)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18F3NO6S/c1-25-13-8-7-11(9-15(13)26-2)12(22)10-21-28(23,24)16-6-4-3-5-14(16)27-17(18,19)20/h3-9,12,21-22H,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEKCKIOCRGFOHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(CNS(=O)(=O)C2=CC=CC=C2OC(F)(F)F)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18F3NO6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)-2-(trifluoromethoxy)benzenesulfonamide typically involves multiple steps, starting with the preparation of the 3,4-dimethoxyphenyl precursor. This precursor is then subjected to a series of reactions, including hydroxylation, sulfonation, and trifluoromethoxylation. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product’s purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carefully monitored and controlled. The use of automated systems for temperature and pressure regulation, along with continuous stirring, helps achieve consistent results. Purification processes such as recrystallization or chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)-2-(trifluoromethoxy)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The aromatic rings can be reduced under specific conditions to form cyclohexane derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Reagents like sodium hydride (NaH) or lithium aluminum hydride (LiAlH4) are used for nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group may yield aldehydes or ketones, while substitution reactions can introduce various functional groups into the aromatic rings.

Scientific Research Applications

N-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)-2-(trifluoromethoxy)benzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for creating more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)-2-(trifluoromethoxy)benzenesulfonamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and targets depend on the compound’s specific application and the biological context in which it is used.

Comparison with Similar Compounds

Substituent Variations on the Benzenesulfonamide Core

Compound Name Substituents on Benzenesulfonamide Key Structural Features Molecular Weight Biological Activity (if reported)
Target Compound 2-(Trifluoromethoxy) 3,4-Dimethoxyphenyl, hydroxyethyl linker ~413.4 (calc.) Not reported
N-(2-(3,4-Dimethoxyphenyl)-2-hydroxyethyl)-2-ethoxy-5-methylbenzenesulfonamide 2-Ethoxy, 5-methyl Ethyl and methyl groups 395.5 No activity data in evidence
Compound 10 (from ) 4-Amino, thiadiazole-linked 3,4-Dimethoxyphenyl, enaminone linker ~470.5 (calc.) IC₅₀ = 0.18 µM (VEGFR-2), superior to dasatinib
Compound 19 (from ) 4-Amino, indazole-linked 3,4-Dimethoxyphenyl, enaminone linker ~509.5 (calc.) IC₅₀ = 0.12 µM (VEGFR-2), superior to dasatinib
Benzenesulfonamide (CAS 863730-87-4) 4-(Trifluoromethoxy), pyrazoloquinoline-linked Complex heterocyclic substituent ~573.5 (calc.) Not reported

Key Observations :

  • Trifluoromethoxy vs.
  • Linker and Heterocyclic Modifications: Compounds 10 and 19 () replace the hydroxyethyl linker with an enaminone system and incorporate heterocycles (thiadiazole, indazole), significantly enhancing VEGFR-2 inhibition .

Role of the 3,4-Dimethoxyphenyl Moiety

The 3,4-dimethoxyphenyl group is a common pharmacophore in kinase inhibitors. In , derivatives bearing this moiety demonstrated potent anticancer activity against HepG2, Daoy, HeLa, and HT-29 cell lines, with IC₅₀ values ranging from 1.2–4.7 µM . Molecular docking studies revealed that the methoxy groups form hydrophobic interactions with VEGFR-2’s ATP-binding pocket.

Impact of Trifluoromethoxy Substitution

The trifluoromethoxy group is a hallmark of modern drug design due to its ability to:

  • Enhance Lipophilicity : Increases membrane permeability, critical for CNS or intracellular targets.
  • Improve Metabolic Stability: Resists cytochrome P450-mediated degradation compared to methoxy or ethoxy groups . By contrast, the target compound’s simpler structure may offer synthetic accessibility and reduced off-target effects.

Biological Activity

N-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)-2-(trifluoromethoxy)benzenesulfonamide is a complex organic compound with significant potential in various biological applications. This article explores its biological activity, including mechanisms of action, therapeutic potential, and comparative analysis with similar compounds.

Chemical Structure and Properties

The compound has the following molecular formula:

C18H18F3N2O4SC_{18}H_{18}F_3N_2O_4S
  • Molecular Weight: 369.3 g/mol
  • IUPAC Name: N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-2-(trifluoromethyl)benzenesulfonamide

The biological activity of this compound is primarily attributed to its unique structural features:

  • Trifluoromethyl Group: Enhances lipophilicity and binding affinity to biological targets.
  • Dimethoxyphenyl and Hydroxyethyl Groups: Contribute to the compound's reactivity and stability, facilitating interactions with proteins and enzymes.

These interactions can modulate various physiological processes, including anti-inflammatory and anticancer activities.

Anti-inflammatory Effects

Research indicates that compounds with similar structures exhibit anti-inflammatory properties by inhibiting cyclooxygenase (COX) and lipoxygenase (LOX) pathways. For instance, studies have shown that related compounds can inhibit leukotriene synthesis in macrophages, suggesting a potential role for this compound in managing inflammatory conditions .

Anticancer Potential

Preliminary studies suggest that this compound may also possess anticancer properties. Its ability to interact with specific molecular targets could lead to the inhibition of tumor growth. For example, compounds with similar structural motifs have been shown to induce apoptosis in cancer cells via modulation of signaling pathways .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
N-[2-(3,4-dimethoxyphenyl)ethyl]-3-phenylacrylamide StructureModerate anti-inflammatory effects
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-isobutylphenyl)propanamide StructureStrong anticancer activity

The trifluoromethyl group in this compound distinguishes it from these compounds by enhancing its stability and bioactivity.

Case Studies and Research Findings

  • Inhibition of Leukotriene Synthesis: A study demonstrated that a structurally related compound inhibited leukotriene synthesis at concentrations as low as 0.1 µM, showcasing the potential efficacy of similar compounds in inflammatory models .
  • Antitumor Activity: Another study reported that analogs of this compound exhibited significant antitumor effects in vitro, highlighting the need for further exploration into its therapeutic applications .

Q & A

Q. What safety protocols are essential for handling this compound?

  • Answer :
  • PPE : Gloves, lab coat, and goggles (per SDS recommendations).
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of sulfonyl chloride vapors.
  • Waste Disposal : Neutralize acidic byproducts before disposal .

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